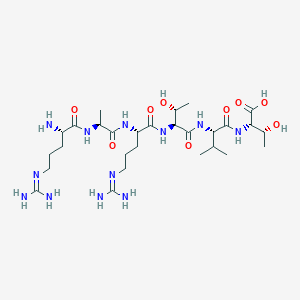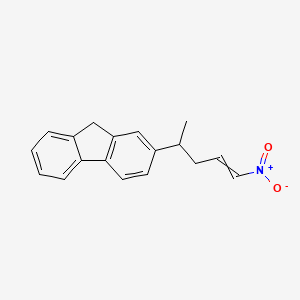
1-Benzyl-1-(3-methylphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-(3-methylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Preparation Methods
The synthesis of 1-Benzyl-1-(3-methylphenyl)hydrazine typically involves the reaction of benzyl chloride with 3-methylphenylhydrazine under basic conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial production methods for hydrazine derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Benzyl-1-(3-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The benzyl and methylphenyl groups can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzyl-1-(3-methylphenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(3-methylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes and lead to various biological effects. The specific pathways involved depend on the target enzyme or receptor .
Comparison with Similar Compounds
1-Benzyl-1-(3-methylphenyl)hydrazine can be compared with other hydrazine derivatives such as:
1-Benzyl-1-phenylhydrazine: Lacks the methyl group on the phenyl ring.
1-Benzyl-1-(4-methylphenyl)hydrazine: Has the methyl group in a different position on the phenyl ring.
1-Benzyl-1-(2-methylphenyl)hydrazine: Has the methyl group in another different position on the phenyl ring.
The presence and position of the methyl group in this compound can influence its chemical reactivity and biological activity, making it unique among similar compounds .
Properties
CAS No. |
857815-63-5 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-benzyl-1-(3-methylphenyl)hydrazine |
InChI |
InChI=1S/C14H16N2/c1-12-6-5-9-14(10-12)16(15)11-13-7-3-2-4-8-13/h2-10H,11,15H2,1H3 |
InChI Key |
PPWHXJJJSRHEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene](/img/structure/B14189894.png)

![4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14189904.png)
![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)



![4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14189947.png)

![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)

![2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189962.png)
